3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

Catalog No.
S698444
CAS No.
1366407-75-1
M.F
C10H16ClNO2
M. Wt
217.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

Ortho-methoxy propylamine hydrochloride overcomes the oxidative degradation and pKa mismatch of free base or ethyl-linked analogs. As a stable, crystalline HCl salt, it enables precise stoichiometry in automated parallel synthesis for CNS and antimalarial drug discovery.

  • Propyl chain ensures optimal pKa for lysosomotropic accumulation
  • Ortho-methoxy enforces conformational rigidity for receptor binding
  • Eliminates assay variability from free base oxidation & carbamate formation

CAS Number

1366407-75-1

Product Name

3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

IUPAC Name

3-(2-methoxyphenoxy)propan-1-amine;hydrochloride

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

InChI

InChI=1S/C10H15NO2.ClH/c1-12-9-5-2-3-6-10(9)13-8-4-7-11;/h2-3,5-6H,4,7-8,11H2,1H3;1H

InChI Key

JMXMLVJNABFTOE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCCN.Cl

Canonical SMILES

COC1=CC=CC=C1OCCCN.Cl

Synonyms

3-(2-Methoxyphenoxy)propan-1-amine hydrochloride, 3-(2-Methoxyphenoxy)propylamine hydrochloride, 2-Methoxyphenoxypropylamine hydrochloride, 1-(3-Aminopropoxy)-2-methoxybenzene hydrochloride, 2-(3-Aminopropoxy)anisole hydrochloride

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g

3-(2-Methoxyphenoxy)propan-1-amine hydrochloride (CAS 1366407-75-1) is a high-purity, bifunctional building block featuring an ortho-methoxyphenoxy headgroup and a primary amine linked by a three-carbon aliphatic chain. Supplied as a highly stable hydrochloride salt, it is prioritized by buyers over its free-base counterpart as a critical intermediate in the synthesis of lysosomotropic agents, anti-inflammatory compounds, and targeted central nervous system (CNS) therapeutics. Its dual functionality allows for facile nucleophilic substitution or reductive amination, making it a reliable, scale-ready staple in medicinal chemistry pipelines [1].

Research Fit

Primary amine building block with propyl linker
Reported sigma-1 receptor interaction context
HCl salt solid form supports precise handling

Substituting this specific hydrochloride salt with its free base (CAS 3245-88-3) or shorter-chain homologs (e.g., 2-(2-methoxyphenoxy)ethylamine) introduces severe process and performance liabilities. The free base is susceptible to atmospheric oxidation and carbamate formation, leading to variable assay yields and poor reproducibility in high-throughput screening[1]. Furthermore, altering the alkyl chain length from propyl to ethyl fundamentally shifts the pKa and lipophilicity of the downstream secondary or tertiary amines, disrupting the critical lysosomotropic trapping mechanism required for the efficacy of the final active pharmaceutical ingredients (APIs) [2].

Substitution Risk

Target 2-Methoxyphenoxy substitution
Potential Substitute 3-Methoxyphenoxy isomer

Regioisomeric placement alters electronic surface and target engagement profile.

Target Hydrochloride salt (solid)
Potential Substitute Free base (liquid)

Salt form determines solubility, handling precision, and long-term stability.

Stoichiometric Precision via Salt Stability

For industrial procurement, the physical form of the amine precursor is critical. 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride is a crystalline solid that exhibits negligible degradation when exposed to ambient air, maintaining >99% purity over extended storage. In contrast, the free base form (CAS 3245-88-3) is a liquid that readily absorbs atmospheric CO2 and moisture to form insoluble carbamates, reducing effective titer by up to 15% over 6 months if not stored under strict inert conditions [1]. This stability difference makes the HCl salt the preferred choice for reproducible stoichiometric coupling in multi-step active pharmaceutical ingredient (API) synthesis.

Evidence DimensionAtmospheric stability and titer retention (6 months)
Target Compound Data>99% purity retained (HCl salt, crystalline solid)
Comparator Or Baseline~85% effective titer (Free base, liquid, due to CO2/moisture absorption)
Quantified Difference14-15% higher titer retention for the HCl salt
ConditionsAmbient storage conditions without inert gas blanketing

Procuring the HCl salt eliminates the need for specialized inert handling and ensures exact stoichiometric ratios during large-scale synthetic coupling.

Sigma-1 Binding Affinity
Cross-study comparable
1.40 nM (target) vs > 55.69 µM (3-methoxy isomer)
Supports ortho-methoxy substitution context for sigma-1 engagement.
Different assay platforms; functional vs binding assay contexts.

Propyl Linker for Lysosomal Trapping

When synthesizing lysosomotropic agents, such as 4-aminoquinoline derivatives, the length of the aliphatic linker dictates the pKa and logP of the final molecule. Derivatives synthesized using 3-(2-methoxyphenoxy)propan-1-amine (3-carbon linker) achieve the critical basicity (pKa ~8.5-9.0) required for optimal protonation and trapping within acidic vacuoles (pH ~4.5-5.0). Substituting with the shorter 2-(2-methoxyphenoxy)ethylamine (2-carbon linker) lowers the basicity of the resulting amine due to the closer proximity of the electron-withdrawing phenoxy oxygen, reducing lysosomal accumulation efficiency by up to 3-fold in cellular assays[1].

Evidence DimensionLysosomal accumulation efficiency (relative trapping)
Target Compound DataOptimal vacuole trapping (pKa ~8.5-9.0) via 3-carbon linker
Comparator Or Baseline~3-fold reduction in trapping efficiency via 2-carbon linker
Quantified Difference3x higher accumulation for the propyl-linked derivatives
ConditionsLysosomal pH (4.5-5.0) cellular assay models

Buyers developing lysosomotropic antimalarial or anticancer drugs must select the propyl linker to ensure the final API achieves the necessary intracellular concentration.

Salt Form Purity
Supplier specification, data to verify
HCl salt: solid, ≥95% purity vs Free base: liquid, 91% purity
Higher purity solid salt supports accurate weighing and synthesis consistency.
Review vendor COA for lot-specific purity.

Conformational Rigidity via Ortho-Methoxy Substitution

The regiochemistry of the methoxy group significantly impacts the 3D conformation of the resulting drug candidates. The ortho-methoxy group in 3-(2-methoxyphenoxy)propan-1-amine introduces steric hindrance that restricts the rotation of the phenoxy ether bond, locking the aryl ring into a specific conformational space. When compared to the para-methoxy analog (3-(4-methoxyphenoxy)propan-1-amine), the ortho-substituted derivatives exhibit enhanced binding affinity in specific central nervous system (CNS) receptor models due to this pre-organized geometry, significantly reducing the entropic penalty upon target binding [1].

Evidence DimensionConformational restriction and target binding affinity
Target Compound DataHigh conformational rigidity (ortho-substitution)
Comparator Or BaselineHigher rotational freedom and entropic penalty (para-substitution)
Quantified DifferenceLower entropic penalty of binding for the ortho-isomer
ConditionsStructure-activity relationship (SAR) profiling in receptor binding models

Selecting the ortho-methoxy isomer is critical for medicinal chemists aiming to optimize receptor fit and improve the potency of CNS-active libraries.

Photocatalytic Annulation
Class-level inference, data to verify
Substrate for visible-light Smiles rearrangement to tetrahydroquinolines (by structural analogy)
May support mild photochemical heterocycle synthesis.
Derived from close structural analog; direct validation recommended.

Synthesis of Lysosomotropic Agents

Prioritized over ethyl-linked analogs for coupling with chloroquinolines to generate antimalarial and anticancer agents, as the propyl chain ensures the precise pKa tuning required for acid vacuole accumulation [1].

Development of CNS Therapeutics

Selected over para-methoxy isomers as a building block for neuroactive libraries, where the ortho-methoxy group provides the necessary conformational rigidity for optimal receptor binding [2].

High-Throughput Medicinal Chemistry

Procured specifically in its hydrochloride salt form for automated, high-throughput parallel synthesis, avoiding the stoichiometric inaccuracies and degradation issues associated with liquid free-base amines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand SAR studies
Reported sigma-1 receptor binding context
Binding assay and target engagement verification
Solid-state primary amine building block synthesis
Hydrochloride salt physical form and purity profile
Stoichiometry accuracy and shelf stability
Visible-light photoredox methodology development
Substrate for Smiles rearrangement chemistry (by analogy)
Reaction scope and functional group tolerance

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